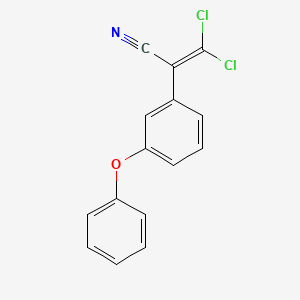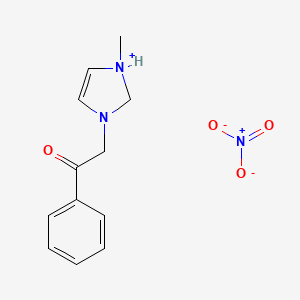
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves a multistep pathway. One common method starts with the reaction of 2-phenylindole with appropriate reagents to form the desired imidazole derivative. The structure characterization of this compound is usually done using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding imidazole oxides, while reduction reactions can produce imidazole alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug development and therapeutic research. Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While these compounds share a similar imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits .
Eigenschaften
CAS-Nummer |
112520-59-9 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C12H14N2O.NO3/c1-13-7-8-14(10-13)9-12(15)11-5-3-2-4-6-11;2-1(3)4/h2-8H,9-10H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
VJLBYAKPQDTGBX-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+]1CN(C=C1)CC(=O)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)

silane](/img/structure/B14313179.png)
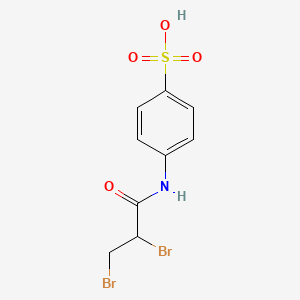
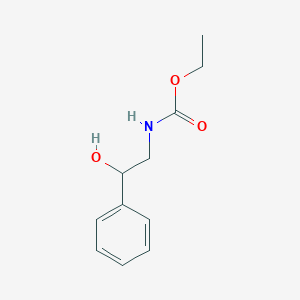

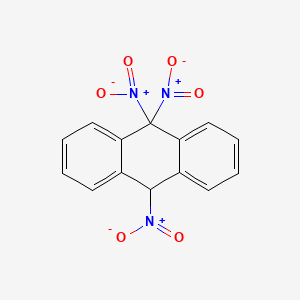
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
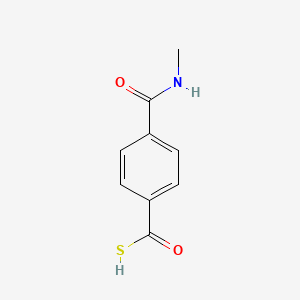
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
